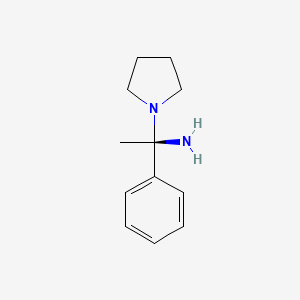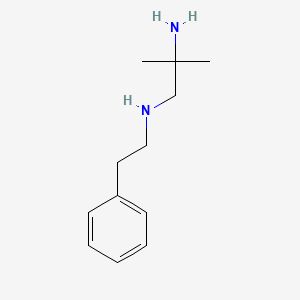
5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-ジヒドロ-2H-ピロール-5-イル)-4-メチルピリジン-2-アミンは、複素環式アミンのクラスに属する化合物です。この化合物は、ピロリジン部分とメチル基で置換されたピリジン環を特徴としています。
2. 製法
合成経路と反応条件
5-(3,4-ジヒドロ-2H-ピロール-5-イル)-4-メチルピリジン-2-アミンの合成は、いくつかの合成経路を通じて達成できます。 一般的な方法の1つは、特定の反応条件下で、6-(アリールアミノ)ピリミジン-2,4(1H,3H)-ジオンとピロリジン-2-オンを縮合させることです 。この方法は、その単純さと高収率が有利です。
工業生産方法
工業的な設定では、この化合物の生産は、高純度と高収率を確保するために最適化された条件を使用した大規模な縮合反応を含む場合があります。連続フローリアクターと自動化システムの使用は、生産プロセスの効率性とスケーラビリティを向上させることができます。
3. 化学反応解析
反応の種類
5-(3,4-ジヒドロ-2H-ピロール-5-イル)-4-メチルピリジン-2-アミンは、次のようなさまざまな種類の化学反応を起こします。
酸化: この化合物は、対応するN-オキシドを形成するために酸化されることができます。
還元: 還元反応は、ピリジン環をピペリジン環に変換することができます。
置換: ピリジン環で、求電子置換反応と求核置換反応が起こることがあります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: ハロゲン、ハロゲン化アルキル、求核剤などの試薬が、さまざまな条件で使用されます。
主要な生成物
これらの反応から形成される主な生成物には、N-オキシド、還元されたピペリジン誘導体、置換されたピリジン誘導体などがあります。
4. 科学研究における用途
5-(3,4-ジヒドロ-2H-ピロール-5-イル)-4-メチルピリジン-2-アミンは、科学研究においていくつかの用途があります。
化学: これは、より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、抗ウイルス活性や抗菌活性など、潜在的な生物活性について研究されています.
医学: さまざまな病気の治療薬としての可能性を探るために、研究が進行中です。
産業: これは、新素材の開発や、医薬品合成の前駆体として使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the condensation of 6-(arylamino)pyrimidine-2,4(1H,3H)-diones with pyrrolidin-2-one under specific reaction conditions . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions using optimized conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and substituted pyridine derivatives.
科学的研究の応用
5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
5-(3,4-ジヒドロ-2H-ピロール-5-イル)-4-メチルピリジン-2-アミンの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、酵素や受容体に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらします。 正確な経路と標的はまだ調査中ですが、予備研究は、ウイルス複製と細菌の増殖を阻害する役割を示唆しています .
6. 類似の化合物との比較
類似の化合物
ピリジン、3-(3,4-ジヒドロ-2H-ピロール-5-イル)-:
2-メチル-4-オキソ-4,5-ジヒドロ-1H-ピロール-3-カルボン酸フェニルアミド: この化合物は、類似のピロール構造を持っていますが、官能基と全体的な構造が異なります.
独自性
5-(3,4-ジヒドロ-2H-ピロール-5-イル)-4-メチルピリジン-2-アミンは、ピロリジンとメチル置換ピリジン部分の両方が存在するため、ユニークです。この組み合わせは、異なる化学的および生物学的特性を付与し、研究および産業用途のための貴重な化合物となります。
類似化合物との比較
Similar Compounds
Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-:
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound has a similar pyrrole structure but differs in its functional groups and overall structure.
Uniqueness
5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-amine is unique due to the presence of both the pyrrolidine and methyl-substituted pyridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H13N3 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
5-(3,4-dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-amine |
InChI |
InChI=1S/C10H13N3/c1-7-5-10(11)13-6-8(7)9-3-2-4-12-9/h5-6H,2-4H2,1H3,(H2,11,13) |
InChIキー |
IRXOPBAPTKTPHG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C2=NCCC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(Methylamino)cyclohexyl]acetic acid](/img/structure/B11820973.png)





![[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium](/img/structure/B11821017.png)

![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11821044.png)
![Lithium;4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoic acid](/img/structure/B11821046.png)
![N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11821050.png)



